![molecular formula C26H17N3Na2O8S2 B610300 PSB-0739 Sodium CAS No. 1052087-90-7](/img/structure/B610300.png)
PSB-0739 Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSB-0739 Sodium is a highly potent P2Y12 antagonist . Its chemical name is 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt . It is a potent competitive non-nucleotide antagonist at the human P2Y12 receptor .
Molecular Structure Analysis
The molecular formula of PSB-0739 Sodium is C26H17N3Na2O8S2 . Its molecular weight is 609.54 .Chemical Reactions Analysis
PSB-0739 Sodium has been found to inhibit ADP-evoked Ca2+ responses .Physical And Chemical Properties Analysis
PSB-0739 Sodium is soluble to 25 mM in water . It should be stored in a desiccated state at room temperature .Aplicaciones Científicas De Investigación
Cardiovascular Research
PSB 0739 is utilized in cardiovascular research due to its ability to inhibit the P2Y12 receptor, a platelet aggregation mediator. This makes it valuable for studying thrombosis and the development of antiplatelet therapies. Its high potency and the fact that it does not require bioactivation, unlike clopidogrel, make it an excellent candidate for in vitro studies .
Neuroinflammation Studies
Researchers use PSB 0739 to investigate neuroinflammatory processes. The compound’s antagonistic effect on the P2Y12 receptor is crucial in studying microglial activation, which plays a significant role in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Microglial Function Analysis
PSB 0739 aids in the analysis of microglial functions. It has been used to study the effects of microglial Kv1.3 channels and P2Y12 receptors on cytokine and chemokine release, providing insights into the inflammatory responses in the central nervous system .
Infectious Disease Research
The compound’s impact on microglial migration and inflammatory response makes it a tool for researching infectious diseases. For instance, it has been used to study the activation of protease-activated receptor-2 in mice infected with Porphyromonas gingivalis, a pathogen associated with periodontal disease .
Pharmacological Development
PSB 0739’s role as a non-nucleotide-derived competitive antagonist of P2Y12 receptors positions it as a key molecule in the development of new pharmacological agents. It serves as a reference compound for designing drugs that can modulate platelet aggregation without the need for metabolic activation .
Drug Interaction Studies
Given its biochemical profile, PSB 0739 is used to study drug interactions at the P2Y12 receptor. This includes understanding how different compounds can influence the receptor’s activity and the potential for developing combination therapies .
Toxicology and Safety Profiling
As a research tool, PSB 0739 is also employed in toxicology studies to assess the safety profile of P2Y12 receptor antagonists. Its well-characterized action allows for the evaluation of side effects and toxicity levels in preclinical models .
Molecular Biology Research
Finally, PSB 0739 is used in molecular biology to study the structure-activity relationships of P2Y12 receptors. Researchers can investigate how various ligands interact with the receptor, aiding in the understanding of its function and the development of targeted therapies .
Mecanismo De Acción
Target of Action
PSB-0739 primarily targets the P2Y12 receptor. This receptor plays a crucial role in platelet aggregation. By inhibiting P2Y12, PSB-0739 interferes with platelet activation and aggregation, which is essential for hemostasis and thrombosis prevention .
Mode of Action
PSB-0739 acts as a competitive, nonselective antagonist at the human P2Y12 receptor. It binds to the receptor, preventing its activation by endogenous ligands such as ADP (adenosine diphosphate). As a result, platelet activation pathways are disrupted, leading to reduced platelet aggregation .
Direcciones Futuras
Propiedades
IUPAC Name |
disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O8S2.2Na/c27-24-21(39(35,36)37)13-19(22-23(24)26(31)17-9-5-4-8-16(17)25(22)30)29-15-10-11-18(20(12-15)38(32,33)34)28-14-6-2-1-3-7-14;;/h1-13,28-29H,27H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLLYXXXOJUNCV-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3Na2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PSB-0739 Sodium |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.